Neopentyl glycol dimethacrylate
CAS No.: 104182-97-0
Cat. No.: VC20742296
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104182-97-0 |
---|---|
Molecular Formula | C13H20O4 |
Molecular Weight | 240.29 g/mol |
IUPAC Name | [2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 |
Standard InChI Key | ULQMPOIOSDXIGC-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C |
Canonical SMILES | CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C |
Chemical Identity and Properties
Neopentyl glycol dimethacrylate is an organic compound characterized by its specific molecular structure containing two methacrylate functional groups attached to a neopentyl glycol backbone. The compound's systematically organized chemical properties are essential for understanding its behavior in various applications.
Fundamental Chemical Information
Neopentyl glycol dimethacrylate possesses distinct chemical identifiers that classify it within organic chemistry nomenclature. The molecular formula C13H20O4 reflects its carbon skeleton and functional group composition with a molecular weight of 240.30 g/mol . Its structure features two methacrylate groups attached to a neopentyl glycol core, giving it bifunctionality that is crucial for its crosslinking capabilities.
The compound is formally identified through multiple naming systems, with the IUPAC designation being 2,2-dimethyl-3-[(2-methylprop-2-enoyl)oxy]propyl 2-methylprop-2-enoate . Additional nomenclature includes alternative names such as 1,3-Bis(methacryloyloxy)-2,2-dimethylpropane and 2,2-Dimethyl-1,3-propanediol dimethacrylate , which are commonly used in industrial contexts.
Physical and Chemical Characteristics
In its pure form, neopentyl glycol dimethacrylate appears as a colorless liquid . The compound is typically stabilized with polymerization inhibitors such as methylhydroquinone (MEHQ) to prevent premature polymerization during storage and transport . Commercial grades generally offer a minimum purity of 90.0% as determined by gas chromatography analysis .
Table 1: Physical and Chemical Properties of Neopentyl Glycol Dimethacrylate
Structural Features and Reactivity
The molecular architecture of neopentyl glycol dimethacrylate features a central neopentyl glycol structure with two terminal methacrylate groups. This configuration provides the molecule with distinctive reactivity patterns, particularly the ability to participate in addition polymerization through its carbon-carbon double bonds. The geminal dimethyl groups in the central neopentyl structure contribute to the compound's thermal stability and influence the physical properties of resulting polymers.
Synthesis and Production Methods
The commercial production of neopentyl glycol dimethacrylate involves several established synthetic routes that have been optimized for industrial-scale manufacturing. These methods typically involve esterification reactions under controlled conditions with appropriate catalysts and inhibitors to ensure product quality.
Laboratory Synthesis Routes
In laboratory settings, neopentyl glycol dimethacrylate is commonly synthesized through the direct esterification of neopentyl glycol with methacrylic acid . This reaction typically employs p-methyl benzenesulfonic acid as a catalyst and requires the addition of polymerization inhibitors such as phenothiazine to prevent unwanted polymer formation during the synthesis process .
The reaction conditions must be carefully controlled to maximize yield and purity while minimizing side reactions. The esterification process generally proceeds through a standard mechanism involving nucleophilic attack of the alcohol groups on the carboxylic acid carbon, followed by elimination of water.
Industrial Production Techniques
On an industrial scale, neopentyl glycol dimethacrylate is often produced through the reaction of methyl methacrylate with neopentyl glycol . This transesterification approach offers several advantages for large-scale production, including milder reaction conditions and the use of more economical starting materials.
The industrial synthesis typically employs specialized catalysts such as salts of wormwood, along with polymerization inhibitors like tetramethyl piperidine nitrogen oxygen free radical tris phosphite . The reaction is often conducted using reactive distillation techniques that allow for continuous product formation and purification in a single process unit .
Table 2: Synthesis Methods for Neopentyl Glycol Dimethacrylate
Quality Control Considerations
The production of high-quality neopentyl glycol dimethacrylate requires rigorous quality control procedures to ensure the final product meets specifications for purity and performance. Key quality parameters include monomer content (typically ≥90.0%), residual starting materials, inhibitor concentration, and color . Analytical techniques such as gas chromatography are commonly employed to assess these parameters and ensure batch-to-batch consistency.
Applications in Polymer Chemistry
Neopentyl glycol dimethacrylate serves as a critical component in multiple polymer systems due to its bifunctional nature and ability to form crosslinked networks. Its applications span various sectors of polymer chemistry, from fundamental research to practical industrial uses.
Role in Radical Polymerization Systems
Recent research published in Polymer Chemistry has examined the behavior of neopentyl glycol dimethacrylate in Transfer-dominated Branching Radical Telomerisation (TBRT) systems . This study revealed that the compound forms highly cyclized structures even under relatively concentrated reaction conditions, contrary to previous findings with other multi-vinyl monomers . This unexpected behavior suggests a geometry-directed cyclization mechanism influenced by the unique structural features of neopentyl glycol dimethacrylate.
The researchers observed that dilution led to an increased degree of cyclization, as expected for multi-functional monomers, but the extent of cyclization was unprecedented . Importantly, these highly cyclized structures required less telogen (chain transfer agent) to suppress gelation, representing a significant advancement in the synthesis of soluble branched polymers .
Crosslinking Applications
As a crosslinking agent, neopentyl glycol dimethacrylate enhances the physical properties of polymer systems through the formation of three-dimensional networks. When incorporated into thermosetting resins, it contributes to increased rigidity, thermal stability, and chemical resistance once cured . These improvements make neopentyl glycol dimethacrylate particularly valuable in applications requiring high-performance materials.
The efficiency of neopentyl glycol dimethacrylate as a crosslinker can be attributed to its molecular structure, specifically the presence of two reactive methacrylate groups separated by a rigid neopentyl core. This configuration influences the spatial arrangement of the resulting polymer network, affecting properties such as glass transition temperature and mechanical strength.
Dental Materials and Biomedical Applications
In restorative dentistry, neopentyl glycol dimethacrylate has become a valuable component due to its ability to enhance the mechanical properties of dental materials while maintaining biocompatibility. When incorporated into dental composites and adhesives, it contributes to improved wear resistance, reduced polymerization shrinkage, and enhanced durability of the restorative materials.
The compound's relatively high molecular weight compared to some other methacrylate monomers (such as HEMA or TEGDMA) results in lower volatility and reduced polymerization shrinkage, making it particularly suitable for applications where dimensional stability is critical.
Industrial Applications and Performance
Beyond its use in polymer chemistry and dental materials, neopentyl glycol dimethacrylate has found applications in various industrial sectors, particularly in coating formulations and specialty materials.
Coatings and Surface Treatments
Neopentyl glycol dimethacrylate contributes to high-performance coating formulations, especially in applications requiring exceptional durability and chemical resistance . When incorporated into coating systems, it enhances properties such as adhesion, hardness, and resistance to environmental stressors.
In automotive coatings, the compound helps create finishes with superior gloss, scratch resistance, and solvent resistance . These properties extend the lifespan of coated surfaces and maintain their aesthetic appeal over time, making neopentyl glycol dimethacrylate an important ingredient in premium coating formulations.
Performance Comparison with Related Compounds
Compared to other dimethacrylate crosslinkers like ethylene glycol dimethacrylate (EGDMA), neopentyl glycol dimethacrylate demonstrates distinct performance characteristics. Research has shown that the neopentyl core provides a different conformational behavior than the ethylene spacer in EGDMA, which influences the polymerization kinetics and the properties of the resulting materials .
Table 3: Comparative Performance Characteristics of Neopentyl Glycol Dimethacrylate
Current Research Developments and Future Directions
Research involving neopentyl glycol dimethacrylate continues to evolve, with several emerging areas of interest in both fundamental polymer science and applied materials development.
Advancements in Polymer Architecture Control
Recent studies have focused on exploiting the unique cyclization behavior of neopentyl glycol dimethacrylate to create novel polymer architectures with controlled branching and molecular weight distributions . The 2025 study published in Polymer Chemistry represents a significant advancement in understanding how the geometric constraints of neopentyl glycol dimethacrylate influence polymer formation under radical polymerization conditions .
This research opens new possibilities for designing highly branched, soluble polymers with specific architectural features, potentially expanding the application range of neopentyl glycol dimethacrylate-based materials in fields requiring precisely controlled polymer structures.
Sustainable Production Approaches
Environmental considerations are driving research into more sustainable production methods for neopentyl glycol dimethacrylate and related monomers. Current industrial synthesis routes typically rely on petroleum-derived starting materials and may involve hazardous reagents or generate significant waste streams .
Future research may focus on developing greener synthesis routes, including biocatalytic approaches using enzymes, solvent-free reactions, or continuous flow processes that minimize waste generation and energy consumption. These sustainable production methods will be crucial for ensuring the long-term viability of neopentyl glycol dimethacrylate in an increasingly environmentally conscious manufacturing landscape.
Emerging Applications in Advanced Materials
The unique properties of neopentyl glycol dimethacrylate continue to find new applications in advanced materials development. Potential emerging applications include:
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Smart materials with stimuli-responsive properties
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Biomaterials with enhanced mechanical performance and biocompatibility
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3D printing resins for high-resolution additive manufacturing
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Specialty adhesives for extreme environment applications
These application areas represent promising directions for future research and development involving neopentyl glycol dimethacrylate and its derivatives.
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